molecular formula C23H21F3 B14589001 1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane CAS No. 61204-09-9

1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane

Cat. No.: B14589001
CAS No.: 61204-09-9
M. Wt: 354.4 g/mol
InChI Key: QXPMYDAAJSFVTH-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane is a fluorinated organic compound characterized by the presence of three trifluoromethyl groups and three 4-methylphenyl groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane typically involves the reaction of trifluoroacetic acid derivatives with 4-methylphenyl compounds under specific conditions. One common method includes the use of trifluoroacetic anhydride and 4-methylphenyl magnesium bromide in the presence of a catalyst such as palladium or nickel. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and catalysts but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane has several applications in scientific research:

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with fluorinated motifs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloro-2,2,2-trifluoroethane: A chlorofluorocarbon with similar trifluoromethyl groups but different halogen atoms.

    1,1,2-Trichloro-1,2,2-trifluoroethane: Another chlorofluorocarbon with a different arrangement of chlorine and fluorine atoms.

Uniqueness

1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane is unique due to the presence of three 4-methylphenyl groups, which impart distinct chemical and physical properties compared to other trifluoromethylated compounds. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

61204-09-9

Molecular Formula

C23H21F3

Molecular Weight

354.4 g/mol

IUPAC Name

1-methyl-4-[2,2,2-trifluoro-1,1-bis(4-methylphenyl)ethyl]benzene

InChI

InChI=1S/C23H21F3/c1-16-4-10-19(11-5-16)22(23(24,25)26,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3

InChI Key

QXPMYDAAJSFVTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C(F)(F)F

Origin of Product

United States

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